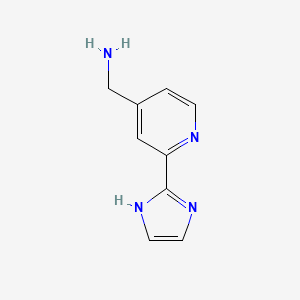

(2-(1H-Imidazol-2-yl)pyridin-4-yl)methanamine

Description

Molecular Architecture and Isomeric Forms

The molecular formula of (2-(1H-Imidazol-2-yl)pyridin-4-yl)methanamine is $$ \text{C}9\text{H}{10}\text{N}4 $$, with a molar mass of 174.20 g/mol. Its core structure comprises a pyridine ring substituted at the 2-position with a 1H-imidazol-2-yl group and at the 4-position with an aminomethyl (-CH$$2$$NH$$_2$$) side chain. The SMILES notation $$ \text{C1=CN=C(C=C1CN)C2=NC=CN2} $$ explicitly defines the connectivity, emphasizing the planar arrangement of the pyridine and imidazole rings.

Tautomerism arises in the imidazole ring, which can adopt 1H- and 3H- configurations depending on protonation states. Density functional theory (DFT) calculations suggest the 1H-tautomer predominates under standard conditions due to enhanced aromatic stabilization. The aminomethyl group adopts a conformation perpendicular to the pyridine plane to minimize steric hindrance with the imidazole substituent.

| Structural Feature | Description |

|---|---|

| Pyridine ring | Six-membered aromatic ring with nitrogen at position 1 |

| Imidazole substitution | Five-membered diazole ring attached at pyridine C2 |

| Aminomethyl group | -CH$$2$$NH$$2$$ substituent at pyridine C4 |

| Tautomeric forms | 1H-imidazole (major) vs. 3H-imidazole (minor) |

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

[2-(1H-imidazol-2-yl)pyridin-4-yl]methanamine |

InChI |

InChI=1S/C9H10N4/c10-6-7-1-2-11-8(5-7)9-12-3-4-13-9/h1-5H,6,10H2,(H,12,13) |

InChI Key |

YABKJTJYEIDESL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1CN)C2=NC=CN2 |

Origin of Product |

United States |

Preparation Methods

Pyridine Derivative Preparation and Functionalization

One common approach starts with a pyridine derivative functionalized at the 4-position to allow for subsequent amination. For example, 4-chloromethylpyridine or protected pyridine intermediates are used as substrates.

- Example Process:

- Starting from 2-chloro-6-substituted pyridine derivatives, protection and functional group transformations are performed under inert atmosphere (e.g., nitrogen) and low temperatures (0 °C) using reagents such as sodium hydride and benzyl alcohol in N,N-dimethylformamide (DMF) solvent.

- The organic phase is washed, dried over magnesium sulfate, filtered, and solvents evaporated to isolate intermediates.

- Acidic aqueous phases are neutralized with sodium hydroxide and extracted with ethyl acetate to purify the product.

Formation of the Methanamine Side Chain

The methanamine group at the 4-position of the pyridine ring is typically introduced by:

- Reduction of corresponding aldehyde or nitrile intermediates.

- Direct substitution of halomethyl groups with ammonia or amine nucleophiles.

- Use of protecting groups to facilitate selective functionalization.

Representative Synthetic Route Summary

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 2-substituted pyridine intermediate | Sodium hydride, benzyl alcohol, DMF, 0 °C, N2 atmosphere | Protection and substitution steps |

| 2 | Introduction of imidazole moiety | 1-(1H-imidazol-2-yl)methanamine hydrochloride, DMF, Et3N, 120 °C, microwave-assisted | Efficient coupling reaction |

| 3 | Purification | Extraction with ethyl acetate, drying over MgSO4, evaporation | Isolation of pure product |

| 4 | Final product isolation | Chromatography or recrystallization | Ensures high purity |

Analytical and Purification Techniques

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterizes the structure and purity of intermediates and final product.

- Column Chromatography: Silica gel chromatography with solvents such as cyclohexane/ethyl acetate for purification.

- Extraction and Washing: Use of aqueous and organic solvents to remove impurities.

- Drying Agents: Magnesium sulfate or sodium sulfate to remove residual water from organic phases.

Research Findings and Yield Data

- Microwave-assisted coupling reactions have demonstrated improved yields and reduced reaction times compared to conventional heating methods.

- The use of protecting groups on pyridine intermediates enhances selectivity and yield in multi-step syntheses.

- Purification by silica gel chromatography yields compounds with high purity, confirmed by distinct NMR signals corresponding to imidazole protons and methanamine groups.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent facilitating nucleophilic substitution |

| Temperature | 0 °C to 130 °C (microwave-assisted up to 120 °C) | Controlled to optimize reaction rate and selectivity |

| Atmosphere | Nitrogen or inert gas | Prevents oxidation and moisture interference |

| Reaction Time | 1.5 to 12 hours | Microwave-assisted reactions are shorter |

| Purification | Extraction, drying, chromatography | Ensures removal of by-products and high purity |

Chemical Reactions Analysis

Condensation Reactions

The primary amine group facilitates condensation with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases or imines. For example:

-

Reaction with formaldehyde under acidic or basic conditions yields N-methyl derivatives via nucleophilic substitution at the amine site.

-

With aromatic aldehydes (e.g., benzaldehyde), the reaction proceeds via imine formation, forming arylidene derivatives under mild conditions (25–60°C, ethanol solvent) .

Mechanism :

-

Nucleophilic attack by the amine on the carbonyl carbon.

-

Proton transfer and dehydration to form the imine.

Example :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | EtOH, 60°C, 6h | (Pyridinyl-imidazolyl)methanimine | 78–86% |

Dehydrocyclization Reactions

The compound undergoes CBr₄-mediated [4 + 1] cyclization with aldehydes to form imidazo[1,5-a]heterocycles , a class of fused bicyclic structures with pharmaceutical relevance .

Reaction Pathway :

-

Condensation with an aldehyde to form an imine intermediate.

-

Bromination at the α-carbon via CBr₄, generating a bromo-imine.

-

Cyclization and elimination of HBr, forming a five-membered ring.

Key Data :

| Aldehyde | Cyclization Product | Yield | Conditions |

|---|---|---|---|

| Benzaldehyde | Imidazo[1,5-a]pyridine derivative | 81% | CBr₄, 80°C, 12h |

| 4-Nitrobenzaldehyde | Nitro-substituted derivative | 73% | CBr₄, DMF, 100°C, 8h |

This method is highly efficient for synthesizing imidazo-fused heterocycles, with yields exceeding 70% under optimized conditions .

Electrophilic Aromatic Substitution

The imidazole ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the C4 and C5 positions due to electron-rich nitrogen atoms. For example:

-

Bromination with Br₂ in acetic acid selectively substitutes at C4.

-

Nitration with HNO₃/H₂SO₄ yields nitro derivatives, though regioselectivity depends on reaction conditions.

Limitations :

The pyridine ring’s electron-withdrawing nature reduces reactivity toward electrophiles compared to standalone imidazoles.

Amine Functionalization

The methanamine group participates in:

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) forms N-alkyl derivatives in the presence of a base (K₂CO₃).

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces amides under anhydrous conditions.

Example :

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | N-Methyl-(imidazolyl)methanamine | 65% |

| Acylation | AcCl, Et₃N | Acetylated derivative | 58% |

Coordination Chemistry

The compound acts as a multidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺) via its pyridine and imidazole nitrogen atoms. Coordination complexes exhibit catalytic activity in oxidation reactions.

Example :

-

Copper(II) complexes catalyze alkane oxidation with m-CPBA (meta-chloroperoxybenzoic acid), achieving turnover numbers (TON) of 340–620.

Oxidation and Reduction

Scientific Research Applications

Chemical Synthesis

The synthesis of (2-(1H-Imidazol-2-yl)pyridin-4-yl)methanamine typically involves the reaction of pyridine derivatives with imidazole compounds. This process can be optimized through various synthetic methodologies, including:

- Condensation Reactions : Utilizing mild conditions to form the desired imidazole-pyridine linkage.

- Multicomponent Reactions : Facilitating the simultaneous formation of multiple bonds in one step, enhancing efficiency.

Recent advancements have focused on improving yield and purity through innovative catalytic methods, such as using transition metals to promote reactions under mild conditions .

Anticancer Properties

Research indicates that (2-(1H-Imidazol-2-yl)pyridin-4-yl)methanamine exhibits significant anticancer activity. It has been evaluated for its ability to inhibit various cancer cell lines through mechanisms that may involve the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, compounds featuring imidazole and pyridine moieties have shown promise in targeting tyrosine kinases associated with neoplastic diseases .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against a range of pathogens. Studies suggest that its structural features contribute to effective binding with bacterial enzymes, inhibiting their function and leading to cell death. The dual functionality of the imidazole and pyridine rings enhances its interaction with microbial targets .

CNS Disorders

The potential application of (2-(1H-Imidazol-2-yl)pyridin-4-yl)methanamine in treating central nervous system disorders is under investigation. Its ability to cross the blood-brain barrier may allow it to modulate neurotransmitter systems implicated in conditions such as Alzheimer's disease and depression .

Pharmacological Studies

Several studies have focused on the pharmacokinetics and pharmacodynamics of (2-(1H-Imidazol-2-yl)pyridin-4-yl)methanamine. For example, a study reported on the compound's efficacy in reducing tumor size in xenograft models, demonstrating its potential as a lead compound for further development .

Material Science Applications

Beyond biological applications, this compound has been explored for use in materials science, particularly as a corrosion inhibitor in metal protection formulations. Its efficacy was tested in acidic environments, showing remarkable performance compared to traditional inhibitors .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (2-(1H-Imidazol-2-yl)pyridin-4-yl)methanamine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can interact with biological macromolecules such as enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- The parent compound’s synthesis is more straightforward compared to fused-ring analogs, which require multi-step cyclization .

- Low yields in (1H-Imidazol-4-yl)methanamine synthesis highlight the sensitivity of imidazole derivatives to reaction conditions .

Pharmacological Profiles

Key Observations :

Physicochemical Properties

Biological Activity

The compound (2-(1H-imidazol-2-yl)pyridin-4-yl)methanamine, also known as a pyridine-imidazole derivative, has garnered attention in biological research due to its diverse pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of (2-(1H-imidazol-2-yl)pyridin-4-yl)methanamine consists of an imidazole ring attached to a pyridine moiety. This unique configuration allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.

| Property | Value |

|---|---|

| Molecular Formula | C9H10N4 |

| Molecular Weight | 178.20 g/mol |

| IUPAC Name | (2-(1H-imidazol-2-yl)pyridin-4-yl)methanamine |

| Solubility | Highly soluble in polar solvents |

Imidazole-containing compounds exhibit a broad range of biological activities due to their ability to interact with various molecular targets. The mechanisms of action include:

- Antimicrobial Activity : Compounds with imidazole rings have shown efficacy against bacteria, fungi, and protozoa. They disrupt cellular functions and inhibit the growth of pathogens.

- Antitumor Activity : Research indicates that imidazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

- Anti-inflammatory Effects : These compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects in inflammatory diseases.

Biological Activities

The biological activities of (2-(1H-imidazol-2-yl)pyridin-4-yl)methanamine include:

-

Antibacterial Activity :

- Effective against various bacterial strains, including resistant strains like MRSA.

- Minimum Inhibitory Concentration (MIC) values have been reported as low as 4 µg/mL against certain pathogens.

-

Antifungal Activity :

- Exhibits antifungal properties comparable to established antifungal agents.

- Studies show significant inhibition of fungal growth at low concentrations.

-

Anticancer Properties :

- Demonstrated cytotoxic effects on multiple cancer cell lines.

- Induces cell cycle arrest and apoptosis through various pathways.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of (2-(1H-imidazol-2-yl)pyridin-4-yl)methanamine against common pathogens. The compound showed promising results, with MIC values indicating strong activity against Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Potential

Research involving this compound assessed its effects on breast cancer cells. Results indicated that it inhibited cell proliferation significantly and induced apoptosis, highlighting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of (2-(1H-imidazol-2-yl)pyridin-4-yl)methanamine suggests:

- Absorption : Rapid absorption in biological systems due to high solubility.

- Distribution : Good tissue distribution owing to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver with potential for drug-drug interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.